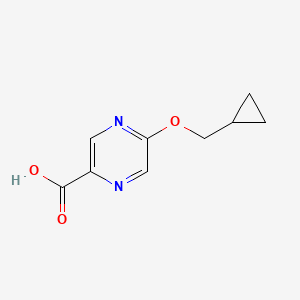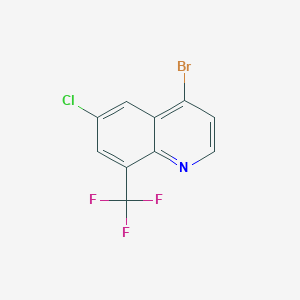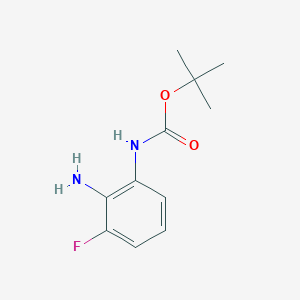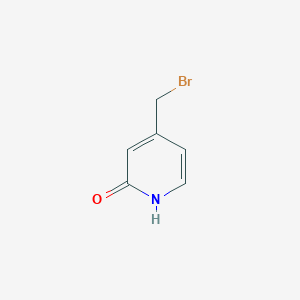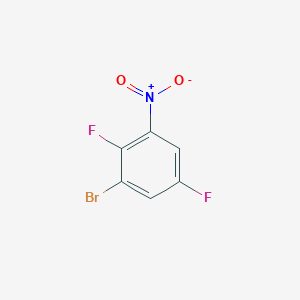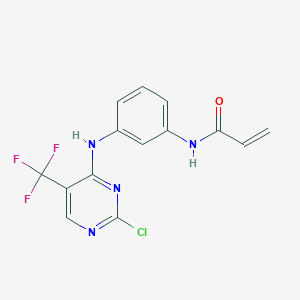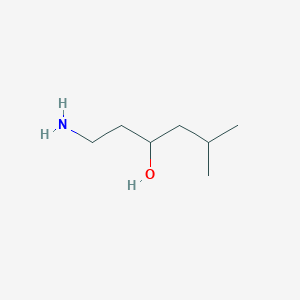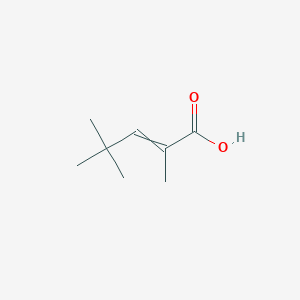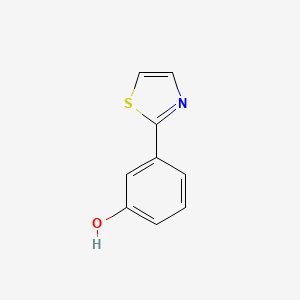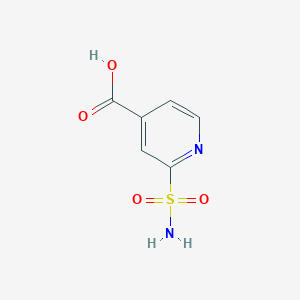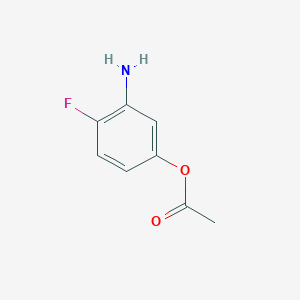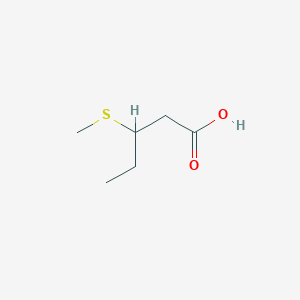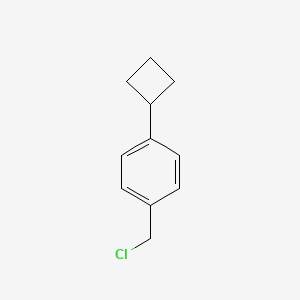
tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Overview
Description
Tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes an indole ring system and a tert-butyl ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-indole-1-carboxylic acid and tert-butyl 1-amino-2-methylpropan-2-yl carbamate .
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0°C to room temperature.
Catalysts: Catalysts such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used to facilitate the formation of the amide bond.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the indole ring or the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the tert-butyl ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides are used, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) .
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: Reduced indole derivatives or amino derivatives.
Substitution Products: Substituted indole or tert-butyl ester derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds. Medicine: Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, leading to biological activity. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Tert-Butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate
Tert-butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
Perindopril t-butylamine
Uniqueness: Tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate is unique due to its indole ring system, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(1-amino-2-methylpropan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-13(17(4,5)11-18)12-8-6-7-9-14(12)19/h6-10H,11,18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNNTRWRJFJHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727996 | |
| Record name | tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942148-12-1 | |
| Record name | tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


